3-Sulfamoylthiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

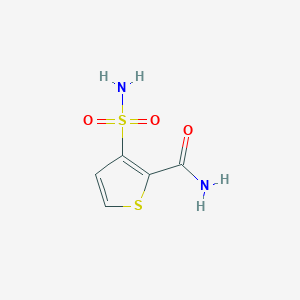

3-Sulfamoylthiophene-2-carboxamide is a chemical compound with the molecular formula C5H6N2O3S2 and a molecular weight of 206.23 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 3-Sulfamoylthiophene-2-carboxamide consists of a thiophene ring attached to a sulfamoyl group and a carboxamide group . The exact structure can be confirmed using spectroscopic methods including NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis

3-Sulfamoylthiophene-2-carboxamide is a powder that is stored at room temperature . Its boiling point and other physical properties were not found in the search results.Scientific Research Applications

Detection Method for Tritium-labelled Proteins and Nucleic Acids

A simple method for detecting 3H in polyacrylamide gels through scintillation autography using X-ray film was described, highlighting the application of specific chemical processes in enhancing detection sensitivity for tritium-labelled compounds. This technique, which involves the dehydration of the gel in dimethyl sulphoxide and subsequent exposure to specific chemicals and conditions, demonstrates the significance of chemical modifications in bioanalytical procedures (Bonner & Laskey, 1974).

Conversion in Cobalt(III) Complexes

A study on the conversion of azomethine moiety to carboxamido group at cobalt(III) center in model complexes of Co-containing nitrile hydratase showcased the versatility of 3-Sulfamoylthiophene-2-carboxamide derivatives in modeling enzymatic processes. This research provides insight into the synthetic pathways and mechanisms that mimic the natural enzymatic functions, offering a foundation for understanding the catalytic roles of similar compounds in biochemical systems (Tyler, Olmstead, & Mascharak, 2001).

One-Pot Gewald Synthesis of 2-Aminothiophenes

The one-pot Gewald synthesis of 2-Aminothiophenes from aryl alkyl ketones demonstrates the chemical reactivity and application of 3-Sulfamoylthiophene-2-carboxamide in synthesizing heterocyclic compounds. This process underscores the compound's role in facilitating complex chemical reactions, contributing to the development of pharmacologically active molecules with varied structural motifs (Tormyshev et al., 2006).

Insights into Co(III) Containing Nitrile Hydratase Models

Research into the modulation of pKa of metal-bound water via oxidation of thiolato sulfur in model complexes of Co(III) containing nitrile hydratase provided critical insights into the potential effects of cysteine oxidation in Co-nitrile hydratases. This study illustrates the intricate balance between chemical structure and biological function, highlighting how subtle changes in chemical composition can significantly impact enzymatic activity and stability (Tyler, Noveron, Olmstead, & Mascharak, 2003).

properties

IUPAC Name |

3-sulfamoylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3S2/c6-5(8)4-3(1-2-11-4)12(7,9)10/h1-2H,(H2,6,8)(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWUSTBGGBUYIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1S(=O)(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2967463.png)

![N-[4,4,4-trifluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)butyl]prop-2-enamide](/img/structure/B2967464.png)

![1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]benzotriazole](/img/structure/B2967475.png)

![3-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2967476.png)

![N-(4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)phenyl)acetamide](/img/structure/B2967480.png)

![3-{6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![N1-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2967484.png)